molecular formula C12H16N2O B8172375 N,N-Diethyl-5-vinylnicotinamide

N,N-Diethyl-5-vinylnicotinamide

Cat. No.: B8172375
M. Wt: 204.27 g/mol
InChI Key: QFQVDRVLDXJWJU-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-vinylnicotinamide is a nicotinamide derivative with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol (CAS catalog number: 230530). Its structure features a pyridine ring substituted with a vinyl group at the 5-position and a diethylamide group at the 3-position (nicotinamide backbone).

Properties

IUPAC Name

5-ethenyl-N,N-diethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-4-10-7-11(9-13-8-10)12(15)14(5-2)6-3/h4,7-9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQVDRVLDXJWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=CC(=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5-vinylnicotinamide typically involves the reaction of 5-vinylnicotinic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-5-vinylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N,N-Diethyl-5-vinylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential as a modulator of biological pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+).

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of skin disorders and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-vinylnicotinamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to modulate the activity of enzymes involved in NAD+ metabolism, thereby influencing cellular energy production and redox balance. The compound may also interact with specific receptors, leading to downstream signaling effects that contribute to its biological activity.

Comparison with Similar Compounds

Key Observations:

Structural Isomerism: The first three compounds share the same molecular formula (C₁₂H₁₆N₂O) but differ in functional groups and substitution patterns. For example: this compound has a reactive vinyl group, enabling polymerization or conjugation reactions. N-(m-Tolyl)pyrrolidine-3-carboxamide contains a pyrrolidine ring and a tolyl group, which may influence its pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Functional Group Impact: 5-(Hydroxymethyl)nicotinonitrile (C₇H₆N₂O) differs significantly due to its nitrile group and hydroxymethyl substitution. Nitriles are often used as intermediates in medicinal chemistry but may exhibit higher toxicity compared to amides .

Research Findings and Comparative Data

Reactivity and Stability

  • This compound : The vinyl group facilitates crosslinking or copolymerization, making it valuable in material science. However, this reactivity may also lead to instability under acidic or oxidative conditions.
  • N-(m-Tolyl)pyrrolidine-3-carboxamide : The pyrrolidine ring enhances solubility in polar solvents, while the tolyl group may improve binding affinity to aromatic receptors (e.g., serotonin receptors) .
  • 5-(Hydroxymethyl)nicotinonitrile: The nitrile group can undergo hydrolysis to carboxylic acids or serve as a bioisostere for carboxyl groups in drug design .

Pharmacological Potential

  • This compound : Preliminary studies suggest its utility as a precursor for nicotinic acetylcholine receptor (nAChR) modulators due to the nicotinamide backbone .

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